molecular formula C11H8ClN3O B1271485 2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile CAS No. 343375-39-3

2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile

Cat. No.: B1271485
CAS No.: 343375-39-3
M. Wt: 233.65 g/mol
InChI Key: SBWFFRVKUYJGAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile typically involves the reaction of 3-chlorophenol with an appropriate amino compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile can be compared with other similar compounds, such as:

    2-[1-Amino-2-(4-chlorophenoxy)ethylidene]-malononitrile: Similar structure but with a different position of the chlorine atom on the phenoxy ring.

    2-[1-Amino-2-(3-bromophenoxy)ethylidene]-malononitrile: Similar structure but with a bromine atom instead of chlorine.

    2-[1-Amino-2-(3-methylphenoxy)ethylidene]-malononitrile: Similar structure but with a methyl group instead of chlorine.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their substituents.

Properties

IUPAC Name

2-[1-amino-2-(3-chlorophenoxy)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-9-2-1-3-10(4-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWFFRVKUYJGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377362
Record name [1-Amino-2-(3-chlorophenoxy)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343375-39-3
Record name [1-Amino-2-(3-chlorophenoxy)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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